4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Description
4-[1-(4-Bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a pyrazolone derivative characterized by a 1H-pyrazol-3-one core substituted with a 4-bromophenyl group at position 1, a 2-nitroethyl chain at position 4, and a phenyl group at position 2. Pyrazolone derivatives are widely studied for their pharmacological applications, including anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-12-17(18(23)22(20-12)15-5-3-2-4-6-15)16(11-21(24)25)13-7-9-14(19)10-8-13/h2-10,16,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRVCMDSVVHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, with CAS number 1440200-15-6, is a compound of interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C₁₈H₁₈BrN₃O₃
- Molecular Weight : 396.26 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromophenyl and a nitroethyl group, which contributes to its diverse biological effects.
Antioxidant Properties
Research indicates that compounds within the pyrazole class exhibit significant antioxidant capabilities. Molecular docking studies have shown that 4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In experimental models, it reduced levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions .
Anticancer Activity
Studies have highlighted the anticancer potential of this pyrazole derivative. In vitro assays against various cancer cell lines (e.g., A549, HeLa) revealed that the compound exhibits micromolar activity, effectively inhibiting cell proliferation . The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH radical scavenging assay.
- Results : Showed a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact on inflammatory markers.
- Method : ELISA assays measuring TNF-alpha and IL-6 levels.
- Results : The compound significantly decreased cytokine levels compared to control groups.
-
Case Study on Anticancer Activity :
- Objective : To determine cytotoxic effects on cancer cells.
- Method : MTT assay on HeLa and A549 cell lines.
- Results : IC50 values indicated effective cytotoxicity at low concentrations.
Data Tables
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH assay | Significant reduction in free radicals |
| Anti-inflammatory | ELISA | Decreased TNF-alpha and IL-6 levels |
| Anticancer | MTT assay | Micromolar IC50 values against cancer cells |
Comparison with Similar Compounds
Structural Analogues with Bromophenyl Substitutions
Example 1: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Key Features : Contains a 4-bromophenyl and 4-fluorophenyl group but lacks the nitroethyl substituent.
- The fluorophenyl group enhances electronegativity, improving solubility in polar solvents .
Example 2 : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
- Key Features : Integrates a thiazolyl moiety and fluorophenyl group.
- Impact : The thiazolyl group introduces additional hydrogen-bonding capacity, which may enhance intermolecular interactions in crystal lattices. However, the triazole ring increases molecular rigidity compared to the nitroethyl chain in the target compound .
Table 1: Structural Comparison of Bromophenyl-Containing Pyrazolones
Nitro-Substituted Analogues
Example 3 : 5-Methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Key Features : Features dual nitro groups at positions 4 and 2.
- This structural difference may enhance reactivity in nucleophilic substitution reactions .
Example 4 : 2-(4-Nitrophenyl)-4-(2-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one
Table 2: Nitro-Substituted Pyrazolone Derivatives
Pyrazolones with Heterocyclic Moieties
Example 5 : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Key Features : Contains a benzothiazolyl group and propynyl chain.
- The benzothiazolyl moiety may confer antimicrobial activity, as seen in related compounds .
Example 6 : 4-[(2-Ethoxyphenyl)methylidene]-2-styryl-1,3-oxazol-5-one
- Key Features : Oxazolone core with styryl and ethoxyphenyl groups.
Research Findings and Implications
- Synthetic Methods : The target compound’s nitroethyl group may be synthesized via nucleophilic substitution using tetra-$n$-butyl ammonium bromide as a catalyst, a method validated for similar pyrazolones .
- Crystallography : Structural analysis of analogues (e.g., ) utilized SHELXL for refinement, highlighting the importance of computational tools in studying steric effects of bromophenyl and nitro groups .
Areas for Future Research :
- Quantitative structure-activity relationship (QSAR) studies to predict biological activity.
- Solubility and stability assays under physiological conditions.
- Comparative crystallographic analysis using SHELXL or ORTEP-3 .
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | 80 | NH₄OAc | 65 | |
| Cyclization | DMF | 100 | AcOH | 72 |
Basic Question: How can structural elucidation be performed for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of the pyrazolone core and nitroethyl substituent. Critical parameters include resolving disorder in the nitro group .
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., δ 2.1 ppm for methyl group, δ 8.2 ppm for aromatic protons) .
- Mass Spectrometry : HRMS (ESI+) to validate molecular weight (expected [M+H]⁺: ~428.05 Da) .
Basic Question: What are the standard protocols for screening biological activity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or 5-LOX, with IC₅₀ calculations using GraphPad Prism .
Advanced Question: How can mechanistic insights into the nitroethyl group’s role in bioactivity be investigated?
Methodological Answer:
- Computational Studies : DFT calculations (B3LYP/6-31G*) to analyze electron density distribution and HOMO-LUMO gaps, focusing on the nitro group’s electron-withdrawing effects .
- Isotopic Labeling : Synthesize ¹⁵N-labeled nitroethyl derivatives to track metabolic pathways via LC-MS .
- Kinetic Studies : Time-resolved UV-Vis spectroscopy to monitor nitro reduction by bacterial nitroreductases .
Advanced Question: What crystallographic challenges arise during structural analysis?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART instruction to model positional disorder in the bromophenyl ring .
- Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning (common in orthorhombic systems) .
- Hydrogen Bonding : Assign restraints for O–H···O and N–H···O interactions using DFIX/ISOR .
Q. Table 2: Crystallographic Data Comparison
| Parameter | Value (This Compound) | Reference Compound |
|---|---|---|
| Space Group | P2₁/c | P-1 |
| R-factor (%) | 4.2 | 3.8 |
| Z’ | 1 | 2 |
Advanced Question: How can structure-activity relationships (SAR) be explored for derivatives?
Methodological Answer:
- Substituent Variation : Replace the 4-bromophenyl group with 4-Cl or 4-F analogs and compare bioactivity .
- Nitro Group Modification : Reduce to amine or replace with cyano to assess electronic effects .
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., nitro group as hydrogen bond acceptor) .
Q. Table 3: SAR of Derivatives
| Derivative | Substituent | MIC (μg/mL) S. aureus | Reference |
|---|---|---|---|
| Parent | 4-Br | 16 | |
| Analog 1 | 4-Cl | 12 | |
| Analog 2 | 4-F | 8 |
Advanced Question: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks : Validate assays using ATCC reference strains and standardized inoculum sizes .
- Solubility Analysis : Measure logP (e.g., shake-flask method) to ensure consistent DMSO/PBS solubility across studies .
- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) to assess compound degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
